molecular formula C17H19N3O3 B14033818 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester

Cat. No.: B14033818
M. Wt: 313.35 g/mol
InChI Key: IQCZFTNLXLJESZ-UHFFFAOYSA-N
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Description

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester is a chemical compound with a complex structure that includes a piperazine ring, a hydroxypyridine moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of 5-hydroxypyridine with piperazine to form the intermediate compound, followed by esterification with benzyl chloroformate. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(5-oxopyridin-2-YL)piperazine-1-carboxylic acid benzyl ester, while reduction of the ester group can produce 4-(5-Hydroxypyridin-2-YL)piperazine-1-methanol .

Scientific Research Applications

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Hydroxypyridin-2-YL)piperazine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ester group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

benzyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H19N3O3/c21-15-6-7-16(18-12-15)19-8-10-20(11-9-19)17(22)23-13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2

InChI Key

IQCZFTNLXLJESZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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